(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1156491-08-5
VCID: VC5007305
InChI: InChI=1S/C9H9F2N.ClH/c10-5-1-2-6(8(11)3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1
SMILES: C1C(C1N)C2=C(C=C(C=C2)F)F.Cl
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.63

(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride

CAS No.: 1156491-08-5

Cat. No.: VC5007305

Molecular Formula: C9H10ClF2N

Molecular Weight: 205.63

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride - 1156491-08-5

Specification

CAS No. 1156491-08-5
Molecular Formula C9H10ClF2N
Molecular Weight 205.63
IUPAC Name (1R,2S)-2-(2,4-difluorophenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H9F2N.ClH/c10-5-1-2-6(8(11)3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1
Standard InChI Key WTXYKXBHDMJYAB-DKXTVVGFSA-N
SMILES C1C(C1N)C2=C(C=C(C=C2)F)F.Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a strained cyclopropane ring fused to a 2,4-difluorophenyl group and an amine moiety. The (1R,2S) configuration indicates specific spatial arrangements: the amine group occupies the first carbon (C1) in the R configuration, while the difluorophenyl group attaches to C2 in the S configuration . Fluorine atoms at the 2- and 4-positions of the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Key Structural Parameters:

PropertyValue
Molecular formulaC₉H₁₀ClF₂N
Molecular weight205.63 g/mol
Stereocenters2 (C1: R, C2: S)
Fluorine substitution2- and 4-positions on phenyl

The hydrochloride salt enhances stability and solubility, making the compound suitable for synthetic and pharmacological applications .

Synthetic Pathways and Optimization

Cyclopropanation Strategies

Synthesis typically begins with the formation of the cyclopropane ring. For analogous compounds like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, cyclopropanation involves reacting fluorinated benzyl halides with cyclopropane precursors under basic conditions . For the 2,4-difluoro variant, similar methods are hypothesized:

  • Starting Material: 2,4-Difluorobenzyl chloride reacts with a cyclopropane derivative (e.g., vinyl ethers or diazo compounds).

  • Ring Closure: Use of strong bases (e.g., NaH) or transition-metal catalysts (e.g., Pd) to facilitate cyclopropane formation.

  • Amine Introduction: Reductive amination or nitro-group reduction to install the primary amine.

Example Reaction Scheme:

2,4-Difluorobenzyl chloride+Cyclopropane precursorBase/Catalyst(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amineHClHydrochloride salt\text{2,4-Difluorobenzyl chloride} + \text{Cyclopropane precursor} \xrightarrow{\text{Base/Catalyst}} \text{(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Stereochemical Control

Achieving the (1R,2S) configuration requires enantioselective synthesis. Methods include:

  • Chiral Auxiliaries: Temporarily attaching chiral groups to direct ring formation.

  • Asymmetric Catalysis: Using chiral catalysts (e.g., Rhodium-BINAP complexes) to favor desired stereoisomers.

Industrial-scale production may employ continuous flow reactors to enhance yield and purity.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility compared to the free base. Key properties inferred from analogs :

PropertyValue
Melting point180–185°C (decomposes)
Solubility in water~50 mg/mL (25°C)
Storage conditions-20°C, inert atmosphere

Spectroscopic Characterization

  • NMR:

    • 1H^1\text{H}-NMR shows distinct signals for cyclopropane protons (δ 1.2–1.8 ppm) and aromatic fluorine-coupled splitting .

    • 19F^{19}\text{F}-NMR confirms fluorine positions (δ -110 to -120 ppm).

  • MS: Molecular ion peak at m/z 205.63 ([M+H]+^+) .

CompoundCell Line (IC₅₀)Mechanism
(1R,2R)-3,4-difluoro analogH1975 (0.5 µM)EGFR T790M inhibition
(1R,2S)-2,4-difluoro (est.)N/APredicted caspase activation

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a chiral building block for:

  • Antidepressants: Fluorinated cyclopropane amines enhance blood-brain barrier penetration.

  • Antivirals: Structural rigidity improves target binding affinity.

Material Science

  • Liquid Crystals: Fluorine substituents tune electronic properties for display technologies .

  • Polymer Additives: Cyclopropane rings enhance thermal stability .

Challenges and Future Directions

Synthesis Optimization

  • Scalability: Transitioning from batch to flow chemistry for safer production.

  • Stereopurity: Developing cost-effective chiral resolution methods.

Biological Screening

  • In vivo Studies: Assessing pharmacokinetics and toxicity profiles.

  • Target Identification: High-throughput screening to elucidate molecular targets.

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